1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Overview
Description
1-Cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolopyridine family, known for its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of 1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is the Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities . Among the synthesized derivatives of this compound, some showed acceptable activity with an IC50 value of 56 nM . This inhibition of TRKs can lead to the prevention of cell proliferation and differentiation, thereby potentially preventing the development of cancer .
Biochemical Pathways
Upon activation, TRKs trigger downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, this compound can potentially disrupt these pathways, leading to a decrease in cell proliferation and differentiation .
Pharmacokinetics
The compound has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound may have good bioavailability and a low potential for drug-drug interactions .
Result of Action
The inhibition of TRKs by this compound can lead to a decrease in cell proliferation and differentiation . This can potentially prevent the development of diseases such as cancer that are associated with the overexpression and continuous activation of TRKs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the reaction of aminopyrazoles with diketones under reflux conditions in acetic acid . Another method includes the use of phosphorus oxychloride in 1,4-dioxane, although this yields a lower product . Green synthesis methods, such as microwave-assisted and grinding techniques, have also been explored to produce derivatives of this compound .
Industrial Production Methods: Industrial production methods for this compound are still under development, with a focus on optimizing yield and reducing environmental impact. The use of green chemistry principles is particularly promising for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine and nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation; nitric acid for nitration.
Major Products: The major products formed from these reactions include halogenated derivatives, nitro compounds, and reduced forms of the original compound .
Scientific Research Applications
1-Cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Shares a similar core structure but lacks the cyclopentyl group.
2H-Pyrazolo[3,4-b]pyridine: Another isomer with different tautomeric forms.
Uniqueness: 1-Cyclopentyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is unique due to its cyclopentyl substitution, which enhances its binding affinity and specificity for certain molecular targets, such as the TEAD transcription factors . This makes it more effective in its biological applications compared to its non-substituted counterparts.
Properties
IUPAC Name |
1-cyclopentylpyrazolo[3,4-b]pyridine-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12(17)9-5-8-7-14-15(11(8)13-6-9)10-3-1-2-4-10/h5-7,10H,1-4H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOATUNPRXJFJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=NC=C(C=C3C=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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